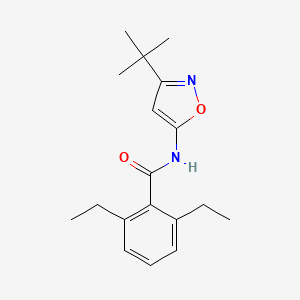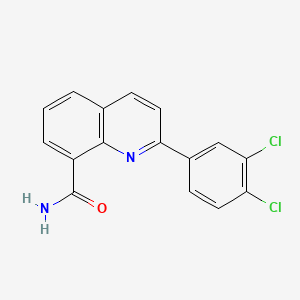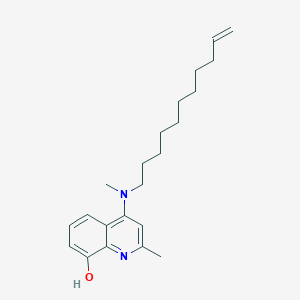
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to an oxazole ring and a diethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced through alkylation reactions, while the diethylbenzamide moiety is attached via amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce modified amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs with potential biological activity.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide involves its interaction with specific molecular targets. The oxazole ring and tert-butyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-3-morpholin-4-ylsulfonylbenzamide
Comparison: Compared to similar compounds, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
82559-04-4 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide |
InChI |
InChI=1S/C18H24N2O2/c1-6-12-9-8-10-13(7-2)16(12)17(21)19-15-11-14(20-22-15)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,21) |
InChI-Schlüssel |
BHUXPHFHXIFOSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)C(=O)NC2=CC(=NO2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)



![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)

